molecular formula C9H11FO2 B6314796 2-Fluoro-5-propoxyphenol CAS No. 1881290-85-2

2-Fluoro-5-propoxyphenol

Cat. No.: B6314796
CAS No.: 1881290-85-2
M. Wt: 170.18 g/mol
InChI Key: ZVAHBBIYXDRNTP-UHFFFAOYSA-N
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Description

. It is characterized by the presence of a fluorine atom and a propoxy group attached to a phenol ring, giving it distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-propoxyphenol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluorophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-propoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

2-Fluoro-5-propoxyphenol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-propoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-propoxyphenol
  • 2-Fluoro-6-propoxyphenol
  • 2-Fluoro-5-ethoxyphenol

Uniqueness

2-Fluoro-5-propoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the fluorine and propoxy groups on the phenol ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-5-propoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6,11H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAHBBIYXDRNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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